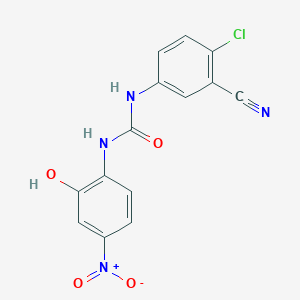

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, also known as CCNU, is a chemical compound that has been widely used in scientific research. CCNU belongs to the family of nitrosoureas, a group of compounds that have been extensively studied for their antitumor activity.

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea involves the formation of DNA adducts. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea reacts with DNA to form intrastrand and interstrand cross-links, which prevent DNA replication and transcription. The cross-links also lead to DNA strand breaks, which activate the DNA damage response pathway. This results in the activation of cell cycle checkpoints and the induction of apoptosis.

Biochemical and Physiological Effects:

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential for DNA replication and transcription. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA unwinding and replication. In addition, 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been shown to induce oxidative stress, which leads to the generation of reactive oxygen species and DNA damage.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has several advantages for lab experiments. It is a potent antitumor agent that has been extensively studied for its mechanism of action and efficacy. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is also relatively easy to synthesize and has a long shelf life. However, 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has several limitations for lab experiments. It is highly toxic and can be hazardous to handle. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea also has a narrow therapeutic window, which means that it can cause significant side effects at therapeutic doses.

Orientations Futures

There are several future directions for 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea research. One direction is to develop new analogs of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea that have improved efficacy and reduced toxicity. Another direction is to study the combination of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea with other chemotherapeutic agents to improve its antitumor activity. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea to optimize its dosing and administration. Finally, there is a need to study the long-term effects of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on cancer survivors, including the risk of secondary malignancies and other adverse effects.

Méthodes De Synthèse

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea can be synthesized by reacting 4-chloro-3-cyanophenyl isocyanate with 2-hydroxy-4-nitroaniline in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in organic solvents.

Applications De Recherche Scientifique

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been extensively used in scientific research as an antitumor agent. It has been shown to be effective against a wide range of tumors, including brain tumors, lymphomas, and solid tumors. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea works by cross-linking DNA, which leads to the inhibition of DNA replication and cell division. This makes 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea an effective chemotherapeutic agent for cancer treatment.

Propriétés

Numéro CAS |

103576-38-1 |

|---|---|

Nom du produit |

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea |

Formule moléculaire |

C14H9ClN4O4 |

Poids moléculaire |

332.7 g/mol |

Nom IUPAC |

1-(4-chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea |

InChI |

InChI=1S/C14H9ClN4O4/c15-11-3-1-9(5-8(11)7-16)17-14(21)18-12-4-2-10(19(22)23)6-13(12)20/h1-6,20H,(H2,17,18,21) |

Clé InChI |

TYIMDFSFJLHLCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C#N)Cl |

SMILES canonique |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C#N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)